molecular formula C4H9ClN2O2 B1529152 5-(Aminomethyl)oxazolidin-2-one hydrochloride CAS No. 1638763-83-3

5-(Aminomethyl)oxazolidin-2-one hydrochloride

Cat. No.: B1529152
CAS No.: 1638763-83-3
M. Wt: 152.58 g/mol
InChI Key: TWOFNQCERHOFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)oxazolidin-2-one hydrochloride: is a chemical compound with the molecular formula C4H8N2O2·HCl It is a derivative of oxazolidinone, which is a class of synthetic antibiotics known for their unique mechanism of action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)oxazolidin-2-one hydrochloride typically involves multiple steps. One common method includes the reaction of an appropriate oxazolidinone precursor with an aminomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while substitution reactions can introduce various substituents to the aminomethyl group.

Scientific Research Applications

Chemistry: 5-(Aminomethyl)oxazolidin-2-one hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential antimicrobial properties. It is part of the oxazolidinone class of antibiotics, which are known for their effectiveness against multidrug-resistant Gram-positive bacteria.

Medicine: The compound is investigated for its potential therapeutic applications. Oxazolidinone derivatives, including this compound, are explored for their ability to inhibit bacterial protein synthesis, making them valuable in the development of new antibiotics.

Industry: In the industrial sector, this compound is used in the synthesis of various chemical intermediates. It is also employed in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The primary mechanism of action of 5-(Aminomethyl)oxazolidin-2-one hydrochloride involves the inhibition of bacterial protein synthesis. This compound targets the bacterial ribosome, specifically binding to the 50S subunit. By interfering with the formation of the initiation complex for protein synthesis, it effectively halts bacterial growth and replication.

Comparison with Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A newer oxazolidinone derivative with enhanced potency and a similar antibacterial spectrum.

Uniqueness: 5-(Aminomethyl)oxazolidin-2-one hydrochloride is unique due to its specific aminomethyl substitution, which may confer distinct chemical and biological properties compared to other oxazolidinone derivatives

Properties

IUPAC Name

5-(aminomethyl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2.ClH/c5-1-3-2-6-4(7)8-3;/h3H,1-2,5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOFNQCERHOFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638763-83-3
Record name 5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Aminomethyl)oxazolidin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(Aminomethyl)oxazolidin-2-one hydrochloride
Reactant of Route 3
Reactant of Route 3
5-(Aminomethyl)oxazolidin-2-one hydrochloride
Reactant of Route 4
Reactant of Route 4
5-(Aminomethyl)oxazolidin-2-one hydrochloride
Reactant of Route 5
Reactant of Route 5
5-(Aminomethyl)oxazolidin-2-one hydrochloride
Reactant of Route 6
Reactant of Route 6
5-(Aminomethyl)oxazolidin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.